molecular formula C26H18Cl4O4 B14938320 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14938320
M. Wt: 536.2 g/mol
InChI Key: MFLDTIMDAJJBNF-UHFFFAOYSA-N
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Description

6,7-Bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a bicyclic core structure fused with a cyclopentane ring. The compound features two 2,6-dichlorobenzyloxy substituents at positions 6 and 7 of the chromenone scaffold. The dichlorobenzyl groups are critical for modulating electronic and steric properties, which influence binding interactions with biological targets .

Properties

Molecular Formula

C26H18Cl4O4

Molecular Weight

536.2 g/mol

IUPAC Name

6,7-bis[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H18Cl4O4/c27-19-6-2-7-20(28)17(19)12-32-23-11-10-15-14-4-1-5-16(14)26(31)34-24(15)25(23)33-13-18-21(29)8-3-9-22(18)30/h2-3,6-11H,1,4-5,12-13H2

InChI Key

MFLDTIMDAJJBNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3OCC4=C(C=CC=C4Cl)Cl)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dihydrocyclopenta[c]chromenone core.

    Benzylation: The core is then subjected to benzylation using 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe or KOtBu in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, we compare it with three structurally related compounds:

7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 3o)

  • Structural Differences :
    • Substituent Position: A single 4-chlorobenzyloxy group at position 7 (vs. dual 2,6-dichlorobenzyloxy groups in the target compound).
    • Core Structure: Lacks the cyclopentane ring fusion present in the target compound.
  • Physicochemical Properties :
    • Higher water solubility due to hydroxyl groups at positions 3, 5, and 3',4'-dihydroxyphenyl moiety.
    • Melting point: 266–267 °C (lower than the target compound, suggesting reduced crystallinity due to fewer halogen atoms) .
  • Bioactivity: Demonstrated moderate antioxidant activity in radical scavenging assays, attributed to phenolic hydroxyl groups .

Duo3 (1,1'-Propane-1,3-Diylbis{4-[(E)-{[(2,6-Dichlorobenzyl)oxy]imino}methyl]-1-Ethylpyridium})

  • Structural Differences: Pyridinium-based cationic structure (vs. neutral chromenone core). Contains an imino-methyl linker between the 2,6-dichlorobenzyloxy group and the pyridinium ring.
  • Functional Implications :
    • Enhanced solubility in polar solvents due to quaternary ammonium groups.
    • Exhibits broad-spectrum antimicrobial activity, likely due to membrane disruption via cationic charges .
  • Comparison with Target Compound: The target compound’s neutral chromenone core may limit membrane penetration but could improve specificity for intracellular targets.

Isoconazole Nitrate (Impurity D(EP))

  • Structural Differences: Imidazole ring substituted with a 2,6-dichlorobenzyloxy group (vs. chromenone core). Nitrate counterion enhances stability and solubility.
  • Bioactivity :
    • Potent antifungal agent targeting ergosterol biosynthesis.
    • The dichlorobenzyl group enhances binding to fungal cytochrome P450 enzymes .

Research Findings and Mechanistic Insights

  • Lipophilicity and Bioavailability: The dual 2,6-dichlorobenzyloxy groups in the target compound significantly increase lipophilicity compared to mono-substituted analogs like Compound 3o. This enhances membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .
  • Antimicrobial Potential: While Duo3 and Isoconazole Nitrate rely on ionic interactions or enzyme inhibition, the target compound’s chromenone core could interact with DNA topoisomerases or kinase domains, as seen in related flavonoid derivatives .
  • Synthetic Challenges : The steric bulk of dual 2,6-dichlorobenzyloxy groups complicates synthesis, requiring stringent purification to avoid impurities like those documented in Isoconazole Nitrate .

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